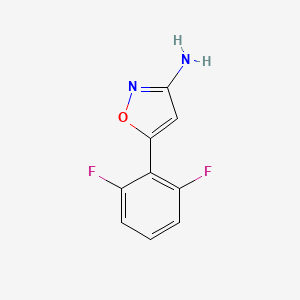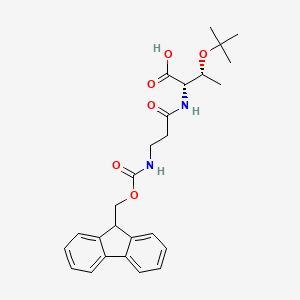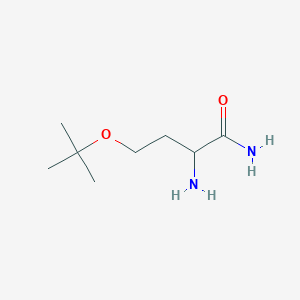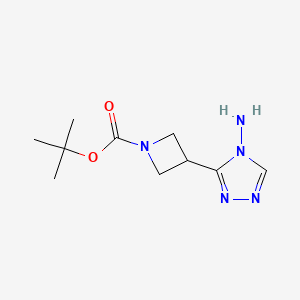
n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Formation of the cyclohexyl derivative: The cyclohexyl derivative can be synthesized by hydrogenation of a suitable aromatic precursor.
Coupling of the pyrazole and cyclohexyl derivatives: The final step involves coupling the alkylated pyrazole with the cyclohexyl derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole moiety, used as a kinase inhibitor.
3-(5)-Aminopyrazoles: Known for their use in the synthesis of heterocyclic systems and pharmaceutical applications.
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine is unique due to its specific combination of a pyrazole ring and a cyclohexyl derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H25N3 |
|---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H25N3/c1-12-3-5-13(6-4-12)7-8-15-9-14-10-16-17(2)11-14/h10-13,15H,3-9H2,1-2H3 |
InChI Key |
TVJKQMVVABULSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





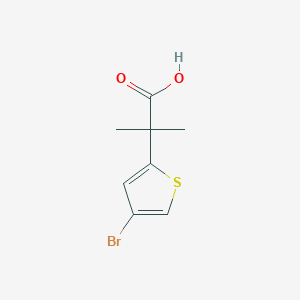


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

